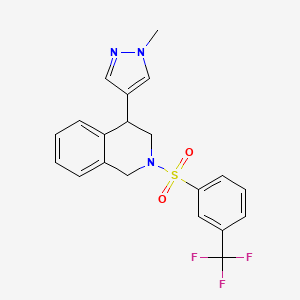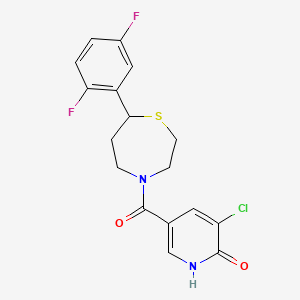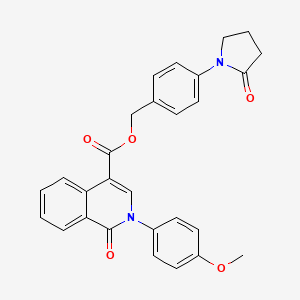![molecular formula C8H8Cl2S B2946564 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene CAS No. 15894-25-4](/img/structure/B2946564.png)
1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene” is a chemical compound with the formula C7H6Cl2. It is also known by other names such as Toluene, p,α-dichloro-, α,p-Dichlorotoluene, α,4-Dichlorotoluene, p-Chlorobenzyl chloride, p,α-Dichlorotoluene, 1-Chloro-4-(chloromethyl)benzene, 4-Chlorobenzyl chloride, (4-Chlorophenyl)methyl chloride, NSC 34032, and p-Chlorophenylmethyl chloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that aryl halides like this compound are generally incapable of reacting by either an SN1 or SN2 pathway .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 161.029 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources.Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
- This compound has been explored as a precursor in the synthesis of configurationally stable and non-racemic sulfur-containing palladacycles. Such palladacycles exhibit catalytic properties beneficial for various chemical transformations, showcasing the role of sulfur ligands in enhancing catalytic efficiency (Dupont et al., 2001).
- It has been used in the development of new catalysts, such as 1,3,5-Tris(hydrogensulfato) benzene, for the synthesis of pyrazole derivatives. This illustrates its potential in facilitating efficient and eco-friendly chemical reactions (Karimi-Jaberi et al., 2012).
Material Science and Polymer Chemistry
- In materials science, derivatives of this compound have been employed in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials are notable for their good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).
- The compound has also been involved in kinetic Monte Carlo modeling studies for the synthesis of poly(p-phenylene vinylene) via the sulfinyl precursor route, highlighting its utility in the controlled polymerization processes for conducting polymers (Steenberge et al., 2011).
Advanced Synthesis Techniques
- Innovative synthesis methods using this compound include the photoredox-catalyzed cascade annulation for the synthesis of benzothiophenes and benzoselenophenes, demonstrating its versatility in facilitating complex organic transformations (Yan et al., 2018).
- It has been a key component in exploring the conjugate additions to arylideneisoxazol-5-ones leading to novel synthesis pathways for β-alkylated γ-functionalized ketones, showcasing its role in the development of new synthetic methodologies (Macchia et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-(chloromethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDSKLJNWPMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate](/img/structure/B2946482.png)
![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)
![6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B2946490.png)
![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)
![2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B2946494.png)
![2-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2946495.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)
![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)
![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)



